molecular formula C28H27N3O2S B2602053 N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-42-5

N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2602053
CAS No.: 1115433-42-5
M. Wt: 469.6
InChI Key: VBYLJDFAIPKYCQ-UHFFFAOYSA-N
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Description

“N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Vinylbenzyl Group Addition: This step involves the alkylation of the quinazoline core with a vinylbenzyl halide.

    Amide Formation: The final step involves the coupling of the intermediate with isopropylamine to form the benzamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core or the amide group, potentially leading to the formation of amines or alcohols.

    Substitution: The vinyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the quinazoline core may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapeutics.

    Thioether-Containing Compounds: Molecules like thioethers and sulfoxides with similar structural features.

    Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are used in the treatment of psychiatric disorders.

Uniqueness

“N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-4-20-9-11-22(12-10-20)18-34-28-30-25-8-6-5-7-24(25)27(33)31(28)17-21-13-15-23(16-14-21)26(32)29-19(2)3/h4-16,19H,1,17-18H2,2-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYLJDFAIPKYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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